(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate chemical properties
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate chemical properties
This technical guide provides an in-depth analysis of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate (CAS 143662-85-5), a specialized perfluoroalkyl substance (PFAS) derivative.
Chemical Properties, Synthesis, and Analytical Applications
Executive Summary
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is the ester conjugate of perfluoroheptanoic acid (PFHpA) and 2,6-dinitrobenzyl alcohol . Functionally, it serves as a chromophoric derivative of PFHpA, enabling the detection of the otherwise UV-transparent perfluorinated chain via standard UV-Vis spectroscopy (HPLC-UV).
In drug development and environmental toxicology, this compound acts as a critical analytical reference standard and a hydrophobic/fluorous tag . Its structural incorporation of the 2,6-dinitrobenzyl moiety also imparts photolabile properties , making it a potential candidate for photocleavable fluorous tagging strategies in synthesis.
Regulatory Status: Listed as a declarable PFAS substance (e.g., EPA, Ford Supplier Portal), requiring strict tracking due to its degradation potential into persistent PFHpA.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of two distinct domains:
-
Fluorous Tail (
): A tridecafluoroheptyl chain responsible for extreme hydrophobicity and lipophobicity (fluorous phase affinity). -
Chromophoric Head (
): A 2,6-dinitrobenzyl group that provides strong UV absorption and steric protection to the ester bond.
| Property | Data |
| CAS Number | 143662-85-5 |
| IUPAC Name | (2,6-Dinitrophenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
| Molecular Formula | |
| Molecular Weight | 544.18 g/mol |
| Physical State | Solid (crystalline) or viscous oil (purity dependent) |
| Solubility | Soluble in Acetonitrile, Methanol, DCM, THF; Insoluble in Water |
| UV Absorption |
Stability Profile
-
Hydrolytic Stability: The steric bulk of the ortho-nitro groups on the benzyl ring retards hydrolysis compared to unsubstituted benzyl esters. However, it remains susceptible to base-catalyzed hydrolysis (
), releasing PFHpA. -
Photostability: CRITICAL: 2,6-Dinitrobenzyl esters are known photolabile protecting groups . Exposure to UV light (
) can induce an intramolecular redox reaction, cleaving the ester and regenerating the free acid (PFHpA). Handling requires amber glassware.
Synthesis & Preparation Protocol
Objective: Synthesis of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate via nucleophilic substitution.
Reaction Mechanism
The synthesis typically involves the alkylation of the perfluoroheptanoate anion with 2,6-dinitrobenzyl bromide. This method is preferred over Fischer esterification due to the acidic nature of PFHpA and the sensitivity of the alcohol.
Experimental Workflow
Reagents:
-
Perfluoroheptanoic acid (PFHpA) (1.0 eq)
-
2,6-Dinitrobenzyl bromide (1.1 eq)
-
Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) (1.2 eq) -
Solvent: Acetonitrile (ACN) or Acetone (Anhydrous)
Protocol:
-
Activation: Dissolve PFHpA in anhydrous ACN. Add
and stir at room temperature for 15 minutes to generate the carboxylate salt. -
Alkylation: Add 2,6-dinitrobenzyl bromide dropwise to the reaction mixture.
-
Reflux: Heat the mixture to
(or reflux if using acetone) for 2–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) or LC-MS. -
Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water (
), saturated ( to remove unreacted acid), and brine. -
Purification: Dry over
. Recrystallize from cold methanol or purify via flash chromatography (Silica gel).
Caption: Synthesis pathway converting PFHpA to its UV-active 2,6-dinitrobenzyl ester derivative.
Analytical Applications
HPLC-UV Derivatization
Native PFAS compounds lack chromophores, making them invisible to standard UV detectors. This esterification allows for high-sensitivity detection.
-
Detection Wavelength: 254 nm.
-
Limit of Detection (LOD): Significantly lower (ng/L range) compared to direct conductivity or refractive index detection.
-
Chromatography: The derivative is highly non-polar. Use a C18 column with a high organic gradient (e.g., 60-100% Acetonitrile).
Fluorous Solid-Phase Extraction (FSPE)
The tridecafluoroheptyl tail allows the molecule to be retained on Fluorous Silica phases.
-
Usage: This compound can serve as a model for testing FSPE cartridges used to separate PFAS from non-fluorinated organic matrix components.
Reference Standard for TOP Assay
In the Total Oxidizable Precursor (TOP) assay, this ester represents a "precursor" that, upon oxidative stress (hydroxyl radical attack), will cleave to yield the terminal PFHpA. It validates the assay's ability to convert ester-linked PFAS precursors into measurable acids.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
PFAS: This substance degrades to PFHpA, a persistent environmental pollutant. Handle in a fume hood with dedicated waste streams. Do not dispose of down the drain.
-
Nitroaromatic: Potential explosive hazard if heated to decomposition in dry form. Keep wet or in solution when possible.
Protocol for Spills:
-
Isolate the area.
-
Absorb with sand or vermiculite (do not use combustible materials like sawdust).
-
Place in a sealed container labeled "PFAS Waste - Incineration Only".
Caption: Critical safety and handling logic for containment and stability preservation.
References
-
United States Environmental Protection Agency (EPA). "PFAS Master List of PFAS Substances (Version 2)." Comptox Chemicals Dashboard. Accessed via .
-
Ford Motor Company. "Restricted Substance Management Standard (RSMS) - PFAS Attachment." Ford Supplier Portal. Accessed via .
-
International Living Future Institute. "Red List - Perfluorinated and Polyfluorinated Alkyl Substances (PFAS)." Living Future. Accessed via .
-
Qiu, Y., et al. "Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids." Journal of Chromatographic Science, 2022.[1] (Cited for methodology of PFAS derivatization).[1][2][3]
-
Behrman, E. J. "Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones." Beilstein Journal of Organic Chemistry, 2006. (Cited for dinitrobenzyl chemistry).[4]
Sources
- 1. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
